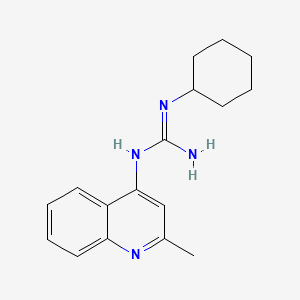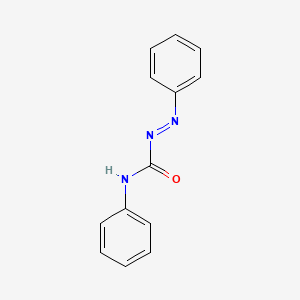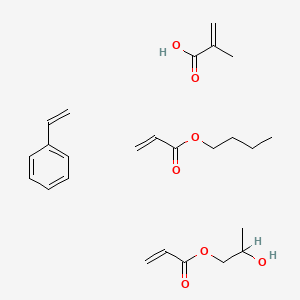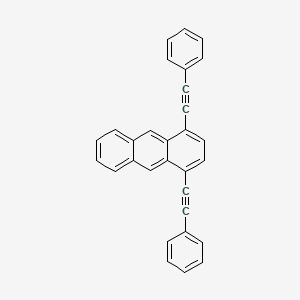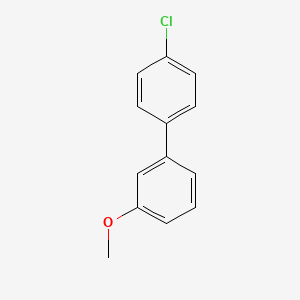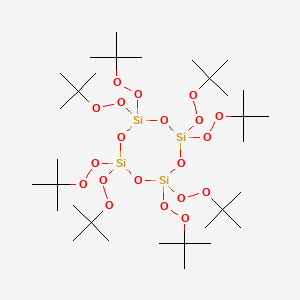
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound with the molecular formula C32H72O20Si4. It is known for its unique structure, which includes multiple tert-butylperoxy groups attached to a tetrasiloxane backbone. This compound is primarily used as a radical initiator in polymerization reactions due to its ability to decompose and generate free radicals at relatively low temperatures .
Méthodes De Préparation
The synthesis of 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves the reaction of tetrasiloxane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, primarily involving the decomposition of its tert-butylperoxy groups. These reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of tert-butyl alcohol and other oxidation products.
Reduction: Reduction reactions can convert the tert-butylperoxy groups into tert-butyl groups.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several scientific research applications:
Polymer Chemistry: It is widely used as a radical initiator in the polymerization of various monomers, leading to the formation of polymers with specific properties.
Material Science: The compound is used in the synthesis of advanced materials, including nanocomposites and hybrid materials.
Biomedical Research:
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its ability to initiate polymerization reactions.
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves the decomposition of its tert-butylperoxy groups to generate free radicals. These free radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions depend on the specific monomers and reaction conditions used.
Comparaison Avec Des Composés Similaires
2,2,4,4,6,6,8,8-Octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetroxatetrasilocane can be compared with other radical initiators, such as benzoyl peroxide and azobisisobutyronitrile (AIBN). While benzoyl peroxide and AIBN are commonly used radical initiators, this compound offers unique advantages, including higher thermal stability and the ability to generate multiple radicals simultaneously. Similar compounds include:
Benzoyl Peroxide: A widely used radical initiator in polymerization reactions.
Azobisisobutyronitrile (AIBN): Another common radical initiator with applications in polymer chemistry.
Di-tert-butyl Peroxide: A simpler peroxide compound used as a radical initiator.
Propriétés
Numéro CAS |
65617-28-9 |
|---|---|
Formule moléculaire |
C32H72O20Si4 |
Poids moléculaire |
889.2 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octakis(tert-butylperoxy)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C32H72O20Si4/c1-25(2,3)33-41-53(42-34-26(4,5)6)49-54(43-35-27(7,8)9,44-36-28(10,11)12)51-56(47-39-31(19,20)21,48-40-32(22,23)24)52-55(50-53,45-37-29(13,14)15)46-38-30(16,17)18/h1-24H3 |
Clé InChI |
DMPZDDZKJAGVRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OO[Si]1(O[Si](O[Si](O[Si](O1)(OOC(C)(C)C)OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)(OOC(C)(C)C)OOC(C)(C)C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


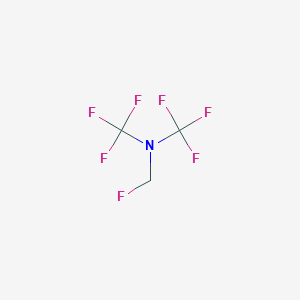

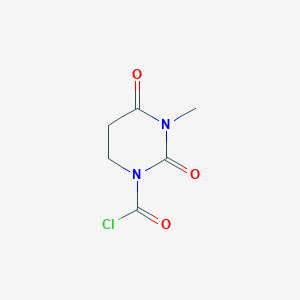

![(E,E)-1,1'-[1,2-Bis(2-phenylhydrazinylidene)ethane-1,2-diyl]bis(phenyldiazene)](/img/structure/B14476741.png)


![2-bromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methylphenol](/img/structure/B14476771.png)
